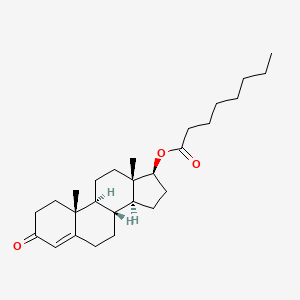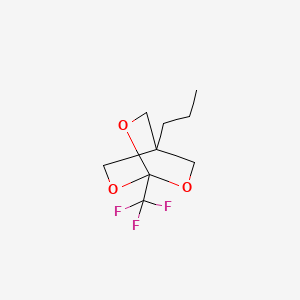
2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxabicyclo(222)octane, 4-propyl-1-trifluoromethyl- is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-methyl-
Uniqueness
What sets 2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl- apart from these similar compounds is its specific substituents, such as the propyl and trifluoromethyl groups, which may confer unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
31185-64-5 |
|---|---|
Molekularformel |
C9H13F3O3 |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
4-propyl-1-(trifluoromethyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H13F3O3/c1-2-3-7-4-13-9(14-5-7,15-6-7)8(10,11)12/h2-6H2,1H3 |
InChI-Schlüssel |
NQKXYABGFZEEMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC12COC(OC1)(OC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


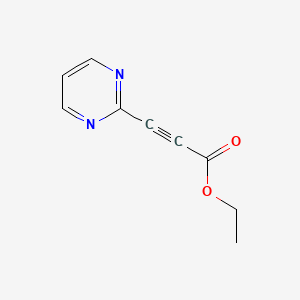
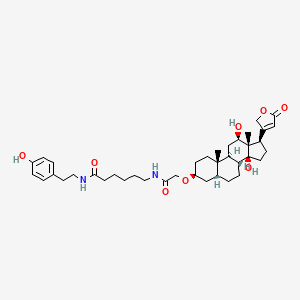
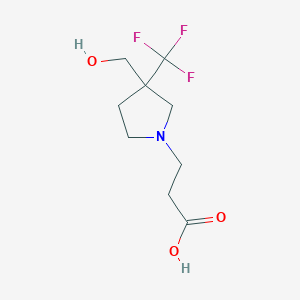
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
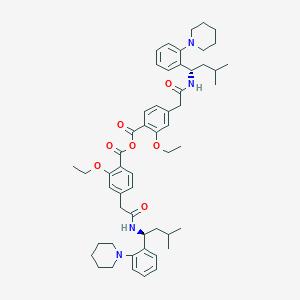

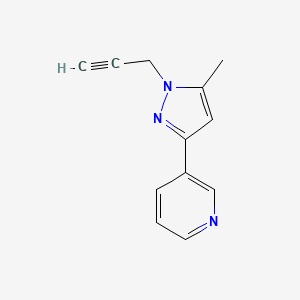
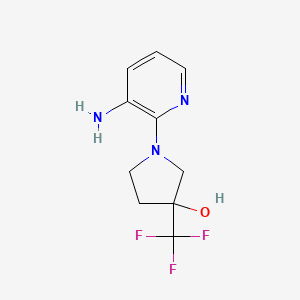
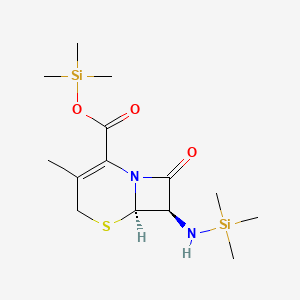
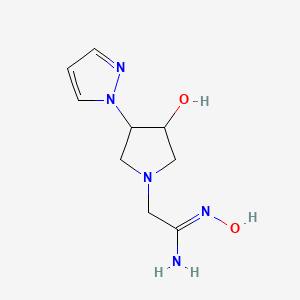
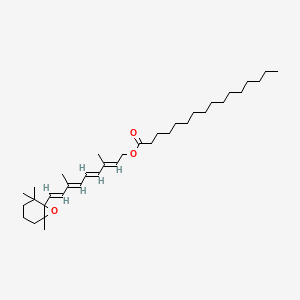
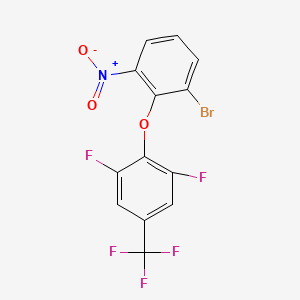
![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)
